molecular formula C8H7IO B3086635 4-Iodo-3-methylbenzaldehyde CAS No. 1160924-07-1

4-Iodo-3-methylbenzaldehyde

Cat. No.: B3086635
CAS No.: 1160924-07-1
M. Wt: 246.04 g/mol
InChI Key: MSOMUMGPCHBUKG-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the fourth position and a methyl group at the third position.

Properties

IUPAC Name

4-iodo-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOMUMGPCHBUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylbenzaldehyde can be synthesized from 4-iodo-3-methylbenzonitrile. The process involves the reduction of the nitrile group to an aldehyde using diisobutylaluminum hydride (DIBAL-H) in dichloromethane at low temperatures (-15 to -20°C). The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques with appropriate scaling of reagents and reaction conditions to ensure safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-iodo-3-methylbenzoic acid.

    Reduction: The aldehyde group can be reduced to form 4-iodo-3-methylbenzyl alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable catalyst.

Major Products:

    Oxidation: 4-Iodo-3-methylbenzoic acid.

    Reduction: 4-Iodo-3-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Iodo-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Iodo-3-methylbenzaldehyde exerts its effects depends on the specific chemical reactions it undergoesThe aldehyde group can participate in various condensation reactions, forming imines or other derivatives that can interact with biological targets .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-3-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis in organic chemistry.

Biological Activity

4-Iodo-3-methylbenzaldehyde is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aryl aldehyde with the molecular formula C8H7IOC_8H_7IO. The presence of the iodine atom significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that halogenated benzaldehydes exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates bactericidal effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus cereus16 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antitumor Activity

The antitumor activity of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound inhibits cell proliferation effectively.

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.2
MCF7 (Breast Cancer)8.1
HT-29 (Colorectal Cancer)6.5

The IC50 values indicate that this compound has a significant cytotoxic effect on these cancer cells, making it a candidate for further development in cancer therapy .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power).

Table 3: Antioxidant Activity Assays

Assay TypeResult (µM Trolox Equivalent)
DPPH Scavenging Activity15.0
FRAP Value12.5

These results indicate that the compound possesses significant antioxidant activity, which may contribute to its overall biological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated benzaldehydes similar to this compound. For instance:

  • Antiviral Activity : A study demonstrated that similar compounds showed antiviral effects against influenza viruses, suggesting potential applications in antiviral drug development .
  • Mechanism of Action : Research into the mechanism revealed that iodo-substituted compounds could disrupt cellular membranes, leading to increased permeability and cell death in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-3-methylbenzaldehyde
Reactant of Route 2
4-Iodo-3-methylbenzaldehyde

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